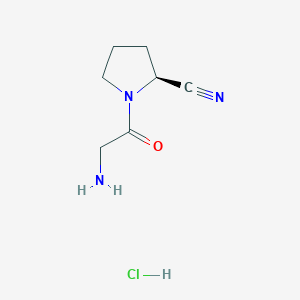

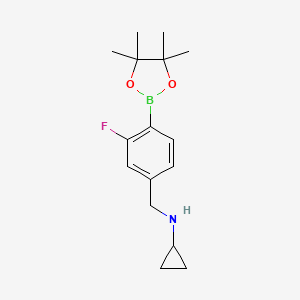

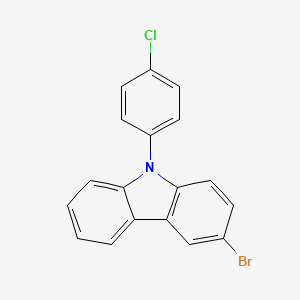

![molecular formula C32H25NO9 B8249138 acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B8249138.png)

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate

Descripción general

Descripción

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is a cell-permeant pH indicator that has a pKa of approximately 7.5 after de-esterification. This compound is particularly useful for measuring pH changes between pH 7 and pH 8. It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate involves the esterification of Carboxy SNARF 1 with acetoxymethyl ester. The reaction typically requires the use of high-quality anhydrous dimethyl sulfoxide (DMSO) as a solvent. The compound is then purified and stored at low temperatures to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and consistency. The final product is often lyophilized and packaged in small vials for research use .

Análisis De Reacciones Químicas

Types of Reactions

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate primarily undergoes de-esterification reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting the compound into its active form, Carboxy SNARF 1 .

Common Reagents and Conditions

The de-esterification process typically occurs in the presence of intracellular esterases at physiological pH. The reaction does not require any external reagents or harsh conditions, making it suitable for use in live-cell imaging .

Major Products Formed

The major product formed from the de-esterification of this compound is Carboxy SNARF 1, which is the active pH indicator used in various applications .

Aplicaciones Científicas De Investigación

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is widely used in scientific research due to its ability to measure intracellular pH changes. Some of its key applications include:

Cell Viability and Proliferation: It is used to monitor cell health and proliferation by measuring intracellular pH changes.

Cell Metabolism: Researchers use this compound to study metabolic processes that involve pH fluctuations.

Ionic Homeostasis and Signaling: It helps in understanding ionic balance and signaling pathways within cells.

pH Detection: The compound is used in various assays to detect pH changes in different biological and chemical systems.

Mecanismo De Acción

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate works by entering the cell and undergoing de-esterification to form Carboxy SNARF 1. This active form exhibits a pH-dependent emission shift, allowing researchers to measure pH changes by monitoring the fluorescence intensity at two emission wavelengths, typically 580 nm and 640 nm . The compound is particularly useful for quantitative determinations of pH in live-cell imaging .

Comparación Con Compuestos Similares

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is unique due to its pH-dependent emission shift and cell-permeant properties. Similar compounds include:

SNARF 4F and SNARF 5F: These are fluorinated derivatives with lower pH sensitivity maxima.

BCECF AM: Another pH indicator used for similar applications but with different spectral properties.

Fluo-3 and Indo-1: These compounds are used for simultaneous measurements of intracellular pH and calcium.

This compound stands out due to its long-wavelength emission and suitability for use with visible-light fixed-wavelength excitation sources, making it ideal for confocal laser scanning microscopes and flow cytometers .

Propiedades

IUPAC Name |

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOPLIYAQYGRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

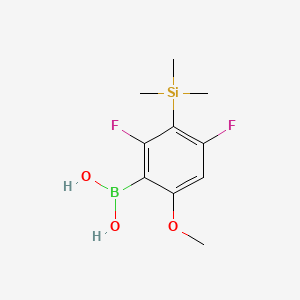

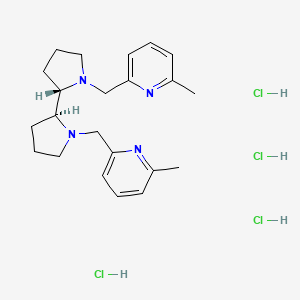

![(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)methanamine;hydrochloride](/img/structure/B8249111.png)

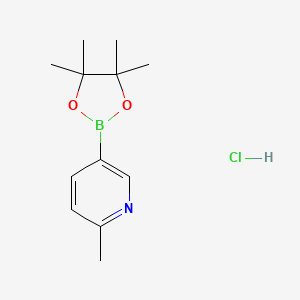

![[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride](/img/structure/B8249113.png)

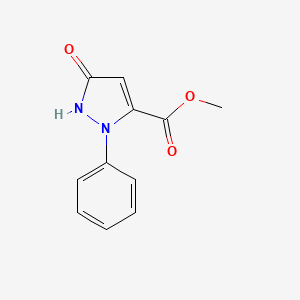

![[4-[[2-(Trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride](/img/structure/B8249124.png)

![3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B8249125.png)